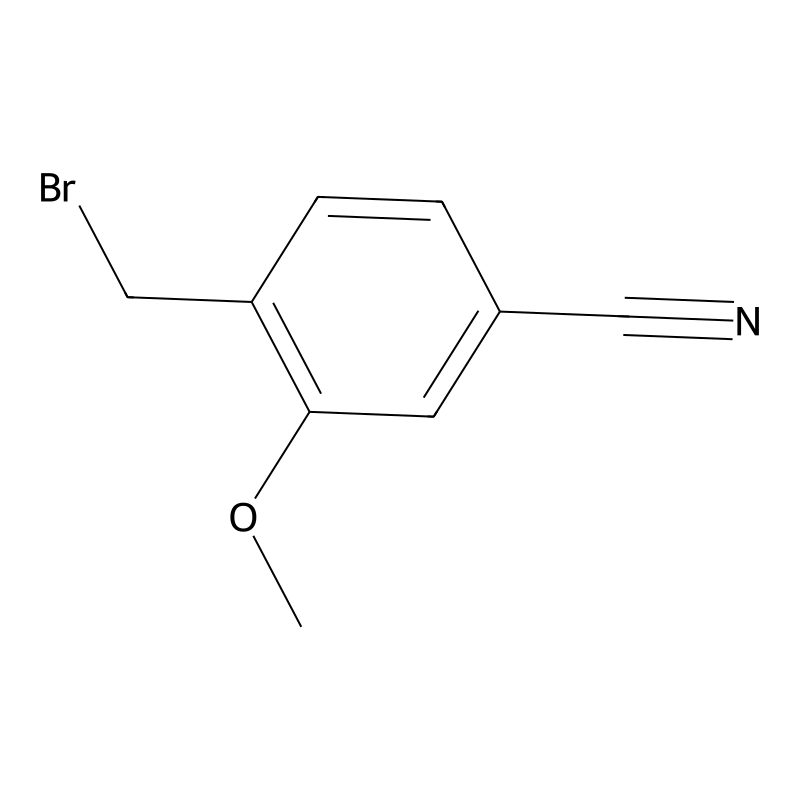

4-(Bromomethyl)-3-methoxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of other aromatic compounds

4-(Bromomethyl)-3-methoxybenzonitrile is a valuable intermediate in the synthesis of various aromatic compounds due to the presence of both a reactive methyl bromide group and a methoxy group. The methyl bromide group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. Additionally, the methoxy group can participate in various reactions, such as Suzuki-Miyaura coupling, further expanding the synthetic possibilities. For instance, 4-(Bromomethyl)-3-methoxybenzonitrile has been employed in the synthesis of biaryl ethers, which exhibit potential applications in medicinal chemistry and material science [].

Potential pharmaceutical applications

The unique combination of functional groups in 4-(Bromomethyl)-3-methoxybenzonitrile has led to investigations into its potential pharmaceutical applications. Studies have explored its activity against various cancer cell lines, with some demonstrating promising results. However, further research is necessary to elucidate the underlying mechanisms of action and to evaluate its efficacy and safety in vivo [, ].

4-(Bromomethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C₉H₈BrNO. It is classified as a derivative of benzonitrile, characterized by the presence of a bromomethyl group at the fourth position and a methoxy group at the third position of the benzene ring. This structural arrangement contributes to its unique chemical properties and reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.

BrMMBN itself is not reported to have a specific mechanism of action in biological systems. Its primary function is as a chemical building block for the synthesis of other molecules with potential biological activities.

BrMMBN should be handled with care in a laboratory setting following standard procedures for organic chemicals.

- Likely irritant: The bromomethyl group can react with tissues upon contact, potentially causing irritation to the skin, eyes, and respiratory system [].

- Suspected mutagen: Aromatic nitriles like BrMMBN have been linked to mutagenic properties, so inhalation or ingestion should be avoided [].

- Possible reproductive hazards: Data is limited, but it is advisable to handle BrMMBN with caution, especially for pregnant women or those planning to become pregnant.

- Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, facilitating the introduction of diverse functionalities into the molecule.

- Oxidation: The methoxy group can undergo oxidation to form either a formyl or carboxyl group under strong oxidative conditions.

- Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or other similar reagents.

The synthesis of 4-(Bromomethyl)-3-methoxybenzonitrile typically involves the bromination of 3-methoxybenzonitrile. A common synthetic route includes:

- Reagents: N-bromosuccinimide (NBS) is often used as the brominating agent, in conjunction with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

- Solvent: The reaction is generally carried out in an inert solvent like carbon tetrachloride or chloroform.

- Conditions: The reaction is performed at elevated temperatures to facilitate the bromination process.

For industrial applications, continuous flow reactors may be employed to enhance efficiency and safety during production by providing better control over reaction conditions.

4-(Bromomethyl)-3-methoxybenzonitrile serves multiple roles in scientific research:

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.

- Medicinal Chemistry: It is utilized in developing pharmaceutical compounds targeting specific enzymes or receptors.

- Material Science: The compound can be incorporated into polymers and advanced materials, enhancing their properties.

- Biological Studies: It is used to investigate biochemical pathways and develop bioactive molecules.

While direct interaction studies specifically for 4-(Bromomethyl)-3-methoxybenzonitrile are sparse, compounds with similar structures have been investigated for their interactions with biological targets. These studies often focus on how such compounds interact with enzymes or receptors, influencing their biological efficacy and potential therapeutic uses. Understanding these interactions is crucial for developing new drugs and agrochemicals.

Several compounds share structural similarities with 4-(Bromomethyl)-3-methoxybenzonitrile. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Bromomethyl)benzonitrile | Lacks the methoxy group | Less versatile in synthetic applications |

| 3-Methoxybenzonitrile | Contains a methoxy group and cyano group | Lacks the bromomethyl group |

| 4-(Bromomethyl)-3-methoxybenzoic acid | Contains a carboxyl group instead of a nitrile group | Alters chemical properties and reactivity |

| 4-(Dibromomethyl)-3-methoxybenzonitrile | Contains two bromine atoms | Enhanced reactivity compared to 4-(Bromomethyl)-3-methoxybenzonitrile |

| 4-(Trifluoromethyl)-3-methoxybenzonitrile | Contains trifluoromethyl instead of bromomethyl | Exhibits different electronic properties |

Uniqueness

The uniqueness of 4-(Bromomethyl)-3-methoxybenzonitrile lies in its dual functional groups—both a bromomethyl and a methoxy group—on the benzene ring. This combination provides a balance of reactivity and stability, making it an essential intermediate in organic synthesis and various scientific research applications.

4-(Bromomethyl)-3-methoxybenzonitrile is an aromatic compound with the molecular formula C₉H₈BrNO. It features three key functional groups on a benzene ring: a bromomethyl group at the 4-position, a methoxy group at the 3-position, and a nitrile group. This combination of functional groups makes it particularly valuable in organic synthesis.

Basic Chemical Data

The compound possesses several distinctive physicochemical properties that define its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 104436-60-4 | |

| Molecular Formula | C₉H₈BrNO | |

| Molecular Weight | 226.07 g/mol | |

| European Community Number | 837-332-8 | |

| MDL Number | MFCD07368343 | |

| PubChem Substance ID | 329795730 |

Structural Representation

The molecular structure features a benzene ring with a bromomethyl (-CH₂Br) group, a methoxy (-OCH₃) group, and a cyano (-CN) group. The bromomethyl group provides a reactive site for nucleophilic substitution reactions, making this compound particularly useful as a building block in organic synthesis.

Physical Properties

While complete physical data is limited in the research literature, several key properties have been documented:

- Appearance: White to off-white crystalline solid

- Solubility: Limited solubility in water; soluble in organic solvents such as dichloromethane, chloroform, and DMSO

- Stability: Should be stored under inert atmosphere at 2-8°C for maximum stability

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant